molecular formula C9H10N4O3 B3059923 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid CAS No. 1439896-56-6

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid

Cat. No.: B3059923
CAS No.: 1439896-56-6
M. Wt: 222.20
InChI Key: RRTNRCGPAFEKQH-UHFFFAOYSA-N
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Description

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid (CAS 1439896-56-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H10N4O3 and a molecular weight of 222.20 g/mol , this compound is characterized as a high-purity material for laboratory use. Research into analogous pyrimidine-5-carboxylic acid derivatives has demonstrated their potential as high-affinity ligands for biological targets, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting this chemical class is a valuable scaffold for developing therapeutic agents . As a supplier, we provide this compound with comprehensive analytical data to ensure identity and purity. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with laboratory safety protocols. The canonical SMILES representation for this compound is O=C(O)C1=CC(N2CCCNC2=O)=NC=N1 .

Properties

IUPAC Name

6-(2-oxo-1,3-diazinan-1-yl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c14-8(15)6-4-7(12-5-11-6)13-3-1-2-10-9(13)16/h4-5H,1-3H2,(H,10,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTNRCGPAFEKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158108
Record name [1(2H),4′-Bipyrimidine]-6′-carboxylic acid, 3,4,5,6-tetrahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-56-6
Record name [1(2H),4′-Bipyrimidine]-6′-carboxylic acid, 3,4,5,6-tetrahydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1(2H),4′-Bipyrimidine]-6′-carboxylic acid, 3,4,5,6-tetrahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyrimidine derivatives with tetrahydropyrimidinone precursors. One common method includes the reaction of ethyl oxalate with methylamine to form the intermediate, which is then cyclized under acidic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via multi-component cyclocondensation reactions . For example:

  • Biginelli-like reactions involving ethyl acetoacetate, urea/thiourea, and aldehydes under acidic or catalytic conditions ( , ).

  • Cyclization of intermediates formed by reacting pyrimidinethiones with electrophilic agents (e.g., chloroacetyl chloride or acetonitrile derivatives) ( , ).

Key Reaction Conditions:

Reaction TypeConditionsYieldSource
CyclocondensationCo(HSO₄)₂ catalyst, ethanol, reflux54–68%
S-AlkylationNaOAc, dioxane, reflux62–68%
Nucleophilic substitutionDMF, K₂CO₃, RT57–68%

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., pentanol) under acid catalysis to form esters, as seen in derivatives like pentyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-THPM-5-carboxylate (, ).

  • Amide Formation : Reacts with amines (e.g., hydrazine) to yield hydrazides, which are intermediates for antitumor agents ( ).

Tetrahydropyrimidinone Ring

  • Oxidation : The 2-oxo group participates in redox reactions. For example, oxidation with H₂O₂ converts thioxo to oxo derivatives ( ).

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., 1,2-dichloroethane) or acyl chlorides to form S- or N-alkylated products ( , ).

Thiazolopyrimidine Formation

Reaction with chloroacetyl chloride yields thiazolopyrimidine derivatives via nucleophilic attack by sulfur, followed by cyclization ( ):

text
6-[2-Oxo-THPM-yl]pyrimidine-4-carboxylic acid + ClCH₂COCl → Thiazolo[3,2-a]pyrimidine-6-carbonitrile

Conditions : NaOEt, ethanol, reflux; Yield : 68% ( ).

Antimicrobial and Antitumor Derivatives

  • S-Alkylated derivatives (e.g., with 3’-nitro-ω-bromoacetophenone) show IC₅₀ values of 6.26–18.69 µM against HepG2 cells ( ).

  • Hydrazide derivatives exhibit α-amylase inhibition (IC₅₀ = 6.54–11.27 µM), relevant for antidiabetic applications ( ).

Mechanistic Pathways

  • Tetrahedral Intermediate Mechanism : Observed in reactions with chloroacetyl chloride, where sulfur attacks the carbonyl before C–Cl bond cleavage ( ).

  • 1,6-Exo-Dig Cyclization : Occurs during thiazole ring formation, driven by steric and electronic effects ( ).

Stability and Degradation

  • Acid Hydrolysis : The tetrahydropyrimidinone ring undergoes hydrolysis in H₂SO₄ to yield pyrimidine-5-carboxylic acid derivatives ( ).

  • Thermal Decarboxylation : Loses CO₂ under heating (>200°C), forming 6-methyl-2-oxo-THPM derivatives ( ).

Scientific Research Applications

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

  • Hydrate vs. Anhydrous Forms : The hydrate form (CAS 50887-69-9) exhibits superior solubility in polar solvents compared to its anhydrous counterpart, critical for biomedical applications .
  • Salt Formation : Calcium salts (e.g., CAS 22454-86-0) improve thermal stability, making them suitable for high-temperature industrial processes .
  • Ester Derivatives : Methyl esters (e.g., CAS 6153-44-2) demonstrate enhanced membrane permeability, suggesting utility as prodrugs .

Functional Analogues with Modified Substituents

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Structural Differences : Chloro and methyl groups replace the oxo-tetrahydropyrimidinyl moiety.
  • Impact : Increased electrophilicity at the C2 position due to the chlorine atom, enhancing reactivity in nucleophilic substitution reactions. The methyl group improves hydrophobicity, favoring organic solvent compatibility .

2-(2-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic Acid

  • Structural Differences : Methoxyethyl side chain introduces steric bulk and ether oxygen for hydrogen bonding.
  • Impact : Extended pharmacokinetic half-life due to reduced metabolic degradation, as observed in preclinical studies .

Biological Activity

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid (CAS: 1439896-56-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research studies.

  • Molecular Formula : C9H10N4O3
  • Molar Mass : 222.2 g/mol
  • Structural Formula :
C9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrimidine derivatives. The methods often include cyclization reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit varying degrees of anticancer activity. For instance, a study on related compounds demonstrated structure-dependent anticancer properties against A549 human lung adenocarcinoma cells. The effectiveness of these compounds was evaluated using an MTT assay, where post-treatment viability was assessed:

CompoundViability (%)Significance
664p < 0.05
761p < 0.05
Starting Compound78–86Reference

This indicates that modifications to the pyrimidine structure can significantly enhance anticancer efficacy, suggesting a potential pathway for drug development targeting cancer cells .

Antimicrobial Activity

The antimicrobial properties of related pyrimidine derivatives have also been explored. In one study, compounds were tested against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed promising antimicrobial activity, highlighting the potential of these compounds in treating infections caused by resistant pathogens .

Case Study 1: Anticancer Efficacy

In a specific research project, various derivatives of pyrimidine were synthesized and tested for their ability to inhibit cancer cell growth. The study found that certain substitutions on the pyrimidine ring significantly increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells . This balance is crucial for developing effective cancer therapies.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against clinical isolates of resistant bacteria. The results indicated that some derivatives not only inhibited bacterial growth but also showed synergy with existing antibiotics, suggesting a potential role in combination therapies .

Q & A

Q. What is the structural significance of the 2-oxo-tetrahydropyrimidine moiety in 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, and how does it influence reactivity?

The 2-oxo-tetrahydropyrimidine group introduces a rigid, heterocyclic framework that enhances hydrogen-bonding interactions, critical for binding to biological targets like enzymes. This moiety also stabilizes intermediates during synthesis due to resonance effects. Structural analogs (e.g., ethyl 4-hydroxy-2-oxo derivatives) highlight the importance of tautomerization and ring puckering in reactivity, as observed in X-ray crystallography studies .

Q. What standardized methods are used for chemical characterization of this compound?

Key techniques include:

  • NMR spectroscopy : Proton environments are resolved using DMSO-d₆ as a solvent, with δ values for aromatic protons typically between 7.5–8.7 ppm, and carbonyl groups at ~160–170 ppm .
  • LCMS/HPLC : Purity (>95%) is validated via reverse-phase HPLC with C18 columns and gradients of acetonitrile/water. ESI-MS (positive mode) confirms molecular ion peaks (e.g., m/z 311.1 for related compounds) .

Q. How is this compound utilized as a synthetic intermediate in drug discovery?

The pyrimidine-4-carboxylic acid core serves as a scaffold for functionalization. For example, amide coupling (General Procedure F1) with amines or aryl halides via palladium catalysis enables diversification for structure-activity relationship (SAR) studies . Its carboxyl group is often esterified or converted to acyl chlorides for further derivatization .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in cyclization steps, be mitigated?

Optimize reaction conditions using:

  • Catalysts : Palladium (0) or copper(I) iodide for Ullmann-type couplings, as seen in analogous oxazolo-pyridine syntheses .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted heating reduces reaction times .
  • Protecting groups : Temporarily shield the carboxylic acid with tert-butyl esters to prevent side reactions during heterocycle formation .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Deuterated solvent effects : Confirm solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) for aromatic protons .
  • Dynamic NMR : Use variable-temperature experiments to detect tautomerization or ring-flipping in the tetrahydropyrimidine moiety .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to assign ambiguous signals .

Q. What strategies ensure high enantiomeric purity in chiral derivatives of this compound?

  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps, as demonstrated in (S)-4-oxo-pyrrolo-pyrimidine synthesis .
  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) for preparative separation of diastereomers .

Q. How can researchers validate the compound’s stability under biological assay conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂) to identify degradation pathways.
  • LC-MS/MS monitoring : Track decomposition products (e.g., loss of the 2-oxo group) in simulated physiological buffers .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
  • Solubility limits : Use co-solvents (DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .
  • Metabolite interference : Perform LC-MS/MS to rule out off-target effects from degradation products .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueParametersObserved DataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.69 (d, J=8.4 Hz), 7.63 (d, J=8.4 Hz)Aromatic protons in pyrimidine core
ESI-MSPositive mode, m/z range 200–400[M+H]⁺ = 311.1 (analog)
HPLCC18 column, 0.1% TFA in H₂O/MeCNRetention time: 12.3 min, 97.34% purity

Q. Table 2. Recommended Synthetic Conditions

StepConditionsYield OptimizationReference
CyclizationDMF, Pd(OAc)₂, 100°C, 12hAdd 10 mol% CuI as co-catalyst
Amide CouplingEDCl/HOBt, DCM, RTUse 1.5 eq. amine to drive reaction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid
Reactant of Route 2
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6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.